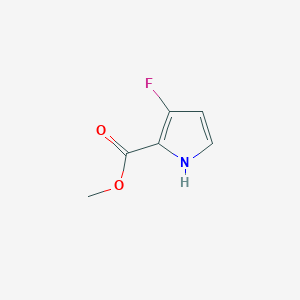
Methyl 3-fluoro-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-fluoro-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C6H6FNO2 It is a fluorinated derivative of pyrrole, a five-membered aromatic heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-1H-pyrrole-2-carboxylate typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine under controlled conditions. This reaction can yield both 2- and 3-fluoropyrroles . Another approach involves the use of xenon difluoride as a fluorinating agent, which provides regioselective fluorination at the 2-position of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-fluoro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Electrophilic Fluorination: Elemental fluorine or xenon difluoride are commonly used fluorinating agents.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyrrole derivatives, while oxidation and reduction can produce different functionalized pyrroles.
科学的研究の応用
Methyl 3-fluoro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of methyl 3-fluoro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Methyl 1H-pyrrole-2-carboxylate: A non-fluorinated analogue with different chemical properties.
3-Fluoropyrrole: A simpler fluorinated pyrrole derivative.
N-Methyl-3-fluoropyrrole: Another fluorinated pyrrole with a different substitution pattern.
Uniqueness
Methyl 3-fluoro-1H-pyrrole-2-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate ester group on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
Methyl 3-fluoro-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their significant pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
This compound has the molecular formula C6H6FNO2 and features a pyrrole ring substituted with a fluorine atom and a carboxylate group. The presence of the fluorine atom is crucial as it can enhance the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrrole, including this compound, exhibit potent antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives possess minimal inhibitory concentrations (MICs) against various bacterial strains:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | < 10 |
| This compound | Escherichia coli | < 32 |
These results suggest that the compound may be effective against resistant strains of bacteria, making it a candidate for further development as an antibacterial agent .
Antitubercular Activity
This compound has also been evaluated for its antitubercular activity. In studies focusing on the inhibition of Mycobacterium tuberculosis (Mtb), compounds with similar structures showed promising results:
| Compound | Activity Against Mtb | MIC (μg/mL) |
|---|---|---|
| Pyrrole derivatives | M. tuberculosis (drug-resistant) | < 0.016 |
These findings indicate that modifications in the pyrrole structure can lead to enhanced efficacy against tuberculosis, particularly in drug-resistant cases .
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its potential anticancer effects. A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Pyrrole derivatives | A549 (lung cancer) | 0.065–9.4 |
| Pyrrole derivatives | MDA-MB-468 (breast cancer) | 0.065–9.4 |
These results indicate that the compound may inhibit tumor growth through mechanisms involving receptor tyrosine kinases .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The fluorine atom enhances electron-withdrawing properties, which can improve binding affinity to biological targets. SAR studies suggest that substituents on the pyrrole ring significantly influence potency and selectivity against various pathogens and cancer cells .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study reported that modified pyrroles showed enhanced activity against resistant bacterial strains, suggesting a potential role in treating infections where conventional antibiotics fail .
- Antitubercular Research : In vivo studies demonstrated that certain pyrrole derivatives effectively reduced bacterial load in animal models infected with Mtb, indicating their potential as new therapeutic agents for tuberculosis .
- Cancer Treatment : Clinical evaluations have indicated that compounds with a similar scaffold exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
特性
分子式 |
C6H6FNO2 |
|---|---|
分子量 |
143.12 g/mol |
IUPAC名 |
methyl 3-fluoro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H6FNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 |
InChIキー |
IBPGSWXSNFTJJS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CN1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















